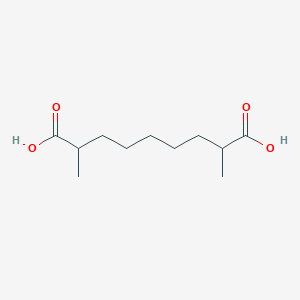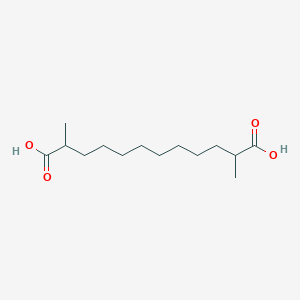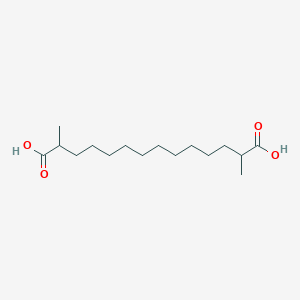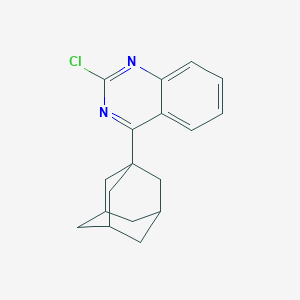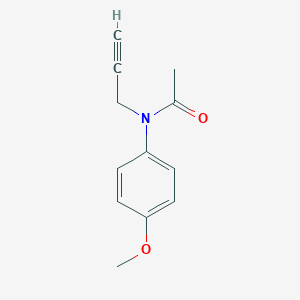
N-(4-methoxyphenyl)-N-(2-propynyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-(2-propynyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a prop-2-ynyl group attached to the nitrogen atom of the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-(2-propynyl)acetamide typically involves the reaction of 4-methoxyaniline with propargyl bromide in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-N-(2-propynyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N-(2-propynyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)-N-(2-propynyl)acetamide: shares structural similarities with other acetamides, such as N-(4-methoxyphenyl)acetamide and N-(4-methoxyphenyl)-N-propylacetamide.
N-(4-methoxyphenyl)acetamide: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)-N-propylacetamide: Contains a propyl group instead of a prop-2-ynyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of the prop-2-ynyl group in this compound imparts unique chemical properties, such as increased reactivity towards certain reagents and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
724744-50-7 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C12H13NO2/c1-4-9-13(10(2)14)11-5-7-12(15-3)8-6-11/h1,5-8H,9H2,2-3H3 |
Clave InChI |
CIADYKMDIHZVGR-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC#C)C1=CC=C(C=C1)OC |
SMILES canónico |
CC(=O)N(CC#C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B493254.png)
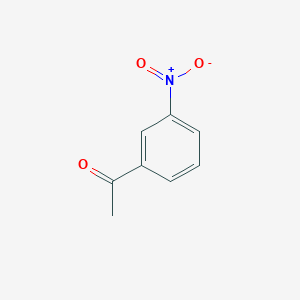
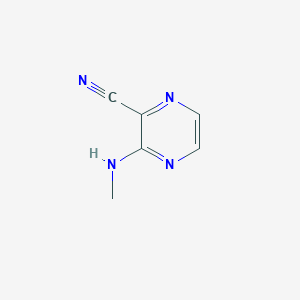
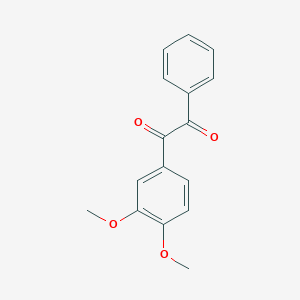
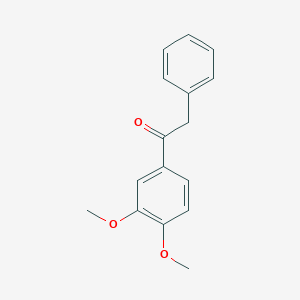
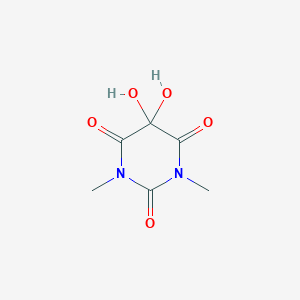
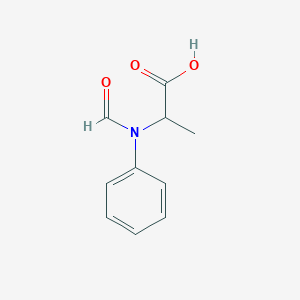
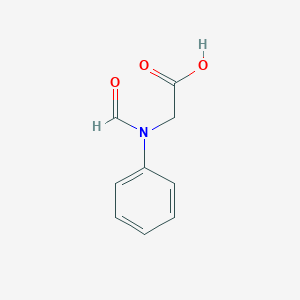
![3-(Ethylamino)-5-methyl-6-[(phenylimino)methyl]-2-pyrazinecarbonitrile](/img/structure/B493275.png)
![[Formyl-4-(methoxycarbonyl)anilino]acetic acid](/img/structure/B493276.png)
